molecular formula C17H20N2O B8650499 3-(2-Methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine CAS No. 918874-34-7

3-(2-Methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine

Cat. No. B8650499
M. Wt: 268.35 g/mol
InChI Key: SKXBFBSECONGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07678795B2

Procedure details

yellow oil. MS (EI): 268.2 (M+). Prepared from cyclooctane-1,2-dione, [2-(2-Methoxy-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester, hydrazine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(2-Methoxy-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=O.COP([CH2:17][C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[O:26][CH3:27])=O)(=O)OC.O.[NH2:29][NH2:30]>>[CH3:27][O:26][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=1[C:18]1[N:30]=[N:29][C:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:1]=2[CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CCCCCC1)=O)=O
Name
[2-(2-Methoxy-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CC(=O)C1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)C1=CC2=C(N=N1)CCCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.